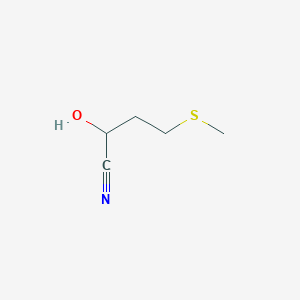

2-Hydroxy-4-(methylthio)butyronitrile

説明

特性

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOJJANXYSACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884986 | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-41-0 | |

| Record name | 2-Hydroxy-4-(methylthio)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(methylthio)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-(methylthio)butyronitrile

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN), a critical intermediate in the industrial production of D,L-methionine and its hydroxy analog, 2-hydroxy-4-(methylthio)butyric acid (MHA).[1][2][3] Methionine is an essential amino acid, making its efficient synthesis, and by extension that of HMTBN, a subject of significant industrial and academic interest.[1][4] This document is intended for researchers, chemists, and process development professionals seeking a detailed understanding of the reaction mechanisms, process variables, and underlying chemical principles that govern the synthesis of HMTBN.

Introduction to 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN)

2-Hydroxy-4-(methylthio)butyronitrile, also known as MMP-cyanohydrin, is a bifunctional molecule featuring both a hydroxyl and a nitrile group attached to the same carbon atom.[1][3] This structure makes it a versatile precursor for the synthesis of alpha-amino acids and alpha-hydroxy acids. The principal industrial application of HMTBN is as a key intermediate in the production of methionine and MHA, which are widely used as supplements in animal feed.[1][2][3] The stability and purity of HMTBN are critical factors that directly impact the efficiency and quality of the final methionine or MHA product.[2][5]

Primary Synthesis Pathway: Cyanohydrin Formation from 3-(Methylthio)propanal (MMP)

The most prevalent industrial synthesis of HMTBN involves the nucleophilic addition of hydrogen cyanide (HCN) to 3-(methylthio)propanal (MMP).[1][2][6] This reaction is a classic example of cyanohydrin formation, a well-established method for the synthesis of α-hydroxynitriles from aldehydes or ketones.[7][8][9]

Reaction Mechanism

The formation of HMTBN from MMP and HCN is a base-catalyzed nucleophilic addition.[9] The mechanism proceeds as follows:

-

Activation of the Nucleophile: In the presence of a basic catalyst, a small amount of hydrogen cyanide is deprotonated to form the cyanide anion (CN⁻), a potent nucleophile.[7][10]

-

Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of 3-(methylthio)propanal.[10] This results in the formation of a tetrahedral alkoxide intermediate.[9]

-

Protonation: The alkoxide intermediate is then protonated by a molecule of hydrogen cyanide, regenerating the cyanide anion and yielding the final product, 2-hydroxy-4-(methylthio)butyronitrile.[7][10]

This pathway is conducted at a pH between 3 and 9. [11]While this route offers an alternative starting material, the handling of the highly reactive and toxic acrolein requires stringent safety precautions.

Downstream Processing and Applications

The synthesized HMTBN is typically used directly in subsequent reactions to produce methionine or MHA. [2]

-

Synthesis of Methionine: HMTBN can be reacted with ammonia and carbon dioxide in the Bucherer-Bergs reaction to form 5-(2-methylthioethyl)hydantoin, which is then hydrolyzed to yield D,L-methionine. [1]* Synthesis of MHA: HMTBN can be hydrolyzed, typically using a strong mineral acid such as sulfuric acid, to produce 2-hydroxy-4-(methylthio)butyric acid (MHA). [12][13]

Conclusion

The synthesis of 2-hydroxy-4-(methylthio)butyronitrile is a well-established industrial process, with the reaction of 3-(methylthio)propanal and hydrogen cyanide being the predominant route. The efficiency and success of this synthesis hinge on the precise control of key parameters including temperature, pH, and reactant molar ratios. A thorough understanding of the underlying reaction mechanism and the influence of these parameters is essential for optimizing the production of this vital intermediate for the synthesis of methionine and its analogs.

References

- Process for the synthesis of 2-hydroxy 4-methylthio butyronitrile. Google Patents.

-

Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. Eureka | Patsnap. Available at: [Link]

- Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. Google Patents.

- Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine. Google Patents.

- Method for preparing 3-(methylthio)propanal. Google Patents.

-

Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate. Eureka | Patsnap. Available at: [Link]

- Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. Google Patents.

-

Chemical synthesis of 2-hydroxy-4-(methylthio)butanenitrile (5). ResearchGate. Available at: [Link]

-

Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing. Available at: [Link]

-

Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers. PubMed. Available at: [Link]

-

Methionine Hydroxy Analog from Acrolein, Methyl Mercaptan and HCN | Economic Analysis. Intratec. Available at: [Link]

-

A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC - PubMed Central. Available at: [Link]

-

Biochemical conversion pathways of methionine precursors. ResearchGate. Available at: [Link]

- Method for producing 2-hydroxy-4- (methylthio) butyric acid. Google Patents.

- Storage-stable 2-hydroxy-4-(methylthio)butyronitrile. Google Patents.

- Method for the conversion of methyl mercaptopropionaldehyde produced from crude acrolein and crude methyl mercaptan. Google Patents.

-

Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid. MDPI. Available at: [Link]

-

(10) Patent No. - ResearchGate. ResearchGate. Available at: [Link]

-

Cyanohydrin Formation. YouTube. Available at: [Link]

-

Methionine. Wikipedia. Available at: [Link]

-

Cyanohydrin reaction. Wikipedia. Available at: [Link]

-

10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. NC State University Libraries. Available at: [Link]

-

Cyanohydrin Formation Reaction Mechanism. YouTube. Available at: [Link]

-

Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed. Available at: [Link]

-

Showing metabocard for Methionine (HMDB0000696). Human Metabolome Database. Available at: [Link]

-

Solved Acrolein, a chemical produced when barbecuing meat, | Chegg.com. Chegg.com. Available at: [Link]

-

High-Throughput Synthesis and Evaluation of Catalytic Materials. ChemCatBio. Available at: [Link]

- Continuous synthesis of methionine from 2-hydroxy-4-(methylthio)butyronitrile, co2, nh3 and h2o without the isolation of intermediate products. Google Patents.

- Method for preparing methionine. Google Patents.

-

Methional Production from Acrolein and Methyl Mercaptan. Intratec.us. Available at: [Link]

-

Methyl Mercaptan removal from Methane using Metal-Oxides and Aluminosilicate Materials. MDPI. Available at: [Link]

Sources

- 1. gccpo.org [gccpo.org]

- 2. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 3. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 5. Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate - Eureka | Patsnap [eureka.patsnap.com]

- 6. medium.com [medium.com]

- 7. youtube.com [youtube.com]

- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 9. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. WO2008006977A1 - Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine - Google Patents [patents.google.com]

- 12. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]

- 13. JP2020510076A - Method for producing 2-hydroxy-4- (methylthio) butyric acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-4-(methylthio)butyronitrile

This guide provides a comprehensive exploration of the essential spectroscopic techniques for the characterization of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN). As a critical intermediate in the synthesis of D,L-methionine and its hydroxy analog, 2-hydroxy-4-methylthiobutyric acid (MHA), robust analytical methodologies are paramount for ensuring quality control, verifying structural integrity, and assessing purity.[1][2] This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical, animal nutrition, and chemical manufacturing industries, offering both theoretical grounding and practical, field-proven protocols.

Foundational Understanding of HMTBN

2-Hydroxy-4-(methylthio)butyronitrile, also known as MHA-nitrile, is the cyanohydrin derivative of 3-(methylthio)propanal.[1][2] Its chemical structure consists of a four-carbon chain with a hydroxyl group and a nitrile group on the second carbon, and a methylthioether group on the fourth carbon. This unique combination of functional groups dictates its chemical reactivity and provides distinct signatures for spectroscopic analysis. The unambiguous identification and characterization of HMTBN are crucial for optimizing downstream synthesis processes and ensuring the quality of the final products, which are vital amino acid supplements in animal feed.[2]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical properties is the first step in any analytical endeavor. These properties influence choices regarding sample preparation, solvent selection, and analytical technique.

| Property | Value | Reference |

| Chemical Name | 2-hydroxy-4-(methylthio)butyronitrile | [3][4] |

| Synonyms | MHA Nitrile, 2-Hydroxy-4-(methylthio)butanenitrile | [5] |

| CAS Number | 17773-41-0 | [3][4][6] |

| Molecular Formula | C₅H₉NOS | [3][4][7][6] |

| Molecular Weight | 131.20 g/mol | [5][7] |

| Monoisotopic Mass | 131.040485 Da | [5][7] |

| Boiling Point | 279.6 ± 25.0 °C (Predicted) | [3] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | 110 g/L at 25°C | [3] |

| pKa | 11.01 ± 0.20 (Predicted) | [3][7] |

Core Spectroscopic Methodologies

Spectroscopic analysis provides a non-destructive window into the molecular structure of a compound.[8] For HMTBN, a multi-technique approach is essential for unambiguous confirmation. The primary methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are complementary, each probing different aspects of the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (e.g., O-H, C≡N, C-S) has a characteristic vibrational frequency, producing a unique "fingerprint" in the IR spectrum.[9][10] For HMTBN, this allows for the direct confirmation of the presence of the key hydroxyl and nitrile moieties.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is free of water, which has a strong, broad O-H absorption that can obscure the analyte's spectrum. For a liquid sample like HMTBN, the simplest method is to place a single drop between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Background Collection: Run a background spectrum of the clean salt plates. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Analysis: Place the prepared sample in the spectrometer's sample compartment.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Workflow for FTIR Analysis of HMTBN

Caption: Workflow for FTIR analysis of HMTBN.

Data Interpretation: The resulting spectrum of HMTBN is expected to exhibit several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3400 | O-H | Stretch | Broad band |

| ~2930 | C-H (sp³) | Stretch | Sharp peaks |

| ~2250 | C≡N | Stretch | Sharp, medium-intensity peak |

| ~1440 | C-H | Bend | |

| ~1090 | C-O | Stretch | Strong peak |

| ~690 | C-S | Stretch | Weak peak |

The presence of a broad band around 3400 cm⁻¹ (hydroxyl), a sharp peak near 2250 cm⁻¹ (nitrile), and C-H stretching peaks confirms the primary structural features of HMTBN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[11] It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. By placing the molecule in a strong magnetic field and probing it with radio waves, NMR can map the chemical environment of each unique hydrogen and carbon atom, revealing connectivity and stereochemistry.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~10-20 mg of HMTBN and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.

-

Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a zero point (0.00 ppm) for the chemical shift scale.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, a critical step for achieving high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a much lower natural abundance than ¹H, significantly more scans are required to obtain a good signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS. The signals in the ¹H spectrum are integrated to determine the relative ratios of protons.

Workflow for NMR Analysis of HMTBN

Sources

- 1. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 2. gccpo.org [gccpo.org]

- 3. 2-hydroxy-4-(methylthio)butyronitrile | 17773-41-0 [amp.chemicalbook.com]

- 4. 2-hydroxy-4-(methylthio)butyronitrile | 17773-41-0 [chemicalbook.com]

- 5. Butanenitrile, 2-hydroxy-4-(methylthio)- | C5H9NOS | CID 87302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [guidechem.com]

- 8. Spectroscopic Data Analysis → Term [pollution.sustainability-directory.com]

- 9. researchgate.net [researchgate.net]

- 10. Fourier Transform Infrared Microspectroscopy Combined with Principal Component Analysis and Artificial Neural Networks for the Study of the Effect of β-Hydroxy-β-Methylbutyrate (HMB) Supplementation on Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic data: Significance and symbolism [wisdomlib.org]

2-Hydroxy-4-(methylthio)butyronitrile CAS 17773-41-0

An In-depth Technical Guide to 2-Hydroxy-4-(methylthio)butyronitrile

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-(methylthio)butyronitrile (CAS No. 17773-41-0), a pivotal intermediate in the industrial synthesis of methionine and its hydroxy analog. Intended for researchers, chemists, and professionals in drug development and animal nutrition, this document delves into the compound's physicochemical properties, synthesis pathways, downstream applications, analytical methodologies, and critical safety protocols. By synthesizing peer-reviewed data and established industrial processes, this guide aims to serve as an authoritative resource, explaining not just the procedures but the underlying chemical principles that govern them.

Introduction and Strategic Importance

2-Hydroxy-4-(methylthio)butyronitrile, also known as MMP-cyanohydrin, is a nitrile compound of significant industrial value.[1] Its primary importance lies in its role as a direct precursor to D,L-methionine, an essential amino acid, and 2-hydroxy-4-methylthiobutyric acid (HMTBA), commonly known as methionine hydroxy analog (MHA).[2][3] Both methionine and MHA are indispensable supplements in animal feed, particularly for poultry and livestock, to ensure optimal growth and protein synthesis.[3][4][5] The efficient and stable production of this cyanohydrin is therefore a cornerstone of the global animal nutrition industry. This guide will explore the technical nuances of its synthesis, conversion, analysis, and handling.

Physicochemical Properties

Understanding the fundamental properties of 2-Hydroxy-4-(methylthio)butyronitrile is crucial for its handling, reaction optimization, and analytical detection. The compound is a colorless to yellow liquid under standard conditions.[6]

| Property | Value | Reference(s) |

| CAS Number | 17773-41-0 | [7][8] |

| EC Number | 241-756-3 | [7] |

| Molecular Formula | C₅H₉NOS | [7][9] |

| Molecular Weight | 131.19 g/mol | [7][10] |

| Boiling Point | 279.6 ± 25.0 °C (Predicted) | [11] |

| Melting Point | < -50 °C | [6] |

| Density | 1.11 - 1.128 g/cm³ at ~20 °C (Predicted) | [6][11] |

| Water Solubility | 110 g/L at 25 °C | [6][11] |

| log Pow | -0.62 (at 20 °C) | [6] |

| Vapor Pressure | 0.075 Pa at 25 °C | [6] |

| pKa | 11.01 ± 0.20 (Predicted) | [11] |

| Synonyms | MMP-cyanohydrin, 2-Hydroxy-4-(methylthio)butanenitrile | [2][3][12] |

Chemical Structure

The structure features a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon, classifying it as a cyanohydrin. The methylthioethyl side chain is the characteristic feature that links it to methionine.

Caption: Chemical structure of 2-Hydroxy-4-(methylthio)butyronitrile.

Synthesis and Industrial Manufacturing

The primary industrial synthesis of 2-Hydroxy-4-(methylthio)butyronitrile is a cyanohydrin formation reaction. This process involves the base-catalyzed addition of hydrogen cyanide (HCN) to 3-(methylthio)propanal (MMP).[2][3]

Core Reaction: 3-(methylthio)propanal + Hydrogen Cyanide ⇌ 2-Hydroxy-4-(methylthio)butyronitrile

This reaction is typically catalyzed by a weak base, such as triethylamine or pyridine, to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde.[3]

Caption: Industrial synthesis workflow for 2-Hydroxy-4-(methylthio)butyronitrile.

Protocol 1: Continuous Synthesis of HMTBN

This protocol is based on established industrial methods for continuous production.[2][3]

-

Reactor Setup: A multi-zone reactor, such as a loop reactor or a stirred-tank reactor for the main reaction, is used. This is followed by an absorption zone (e.g., a packed column) to capture and react any residual gaseous HCN.[2][3]

-

Reagent Stoichiometry: The molar ratio of hydrogen cyanide to 3-(methylthio)propanal is critical and is maintained between 0.98 and 1.03.[2] This near-stoichiometric ratio is an economic advantage, minimizing waste of HCN and preventing the formation of unwanted breakdown products.[2]

-

Catalyst Loading: A basic catalyst, such as triethylamine, is introduced. The weight ratio of catalyst to 3-(methylthio)propanal is typically kept low, in the range of 0.00005 to 0.002, to ensure a high reaction rate while minimizing byproduct formation.[2]

-

Reaction Conditions: The main reaction is exothermic and is typically conducted at temperatures between 0°C and 25°C. The pressure may be maintained slightly above atmospheric (e.g., up to 1.5 bar) to prevent the degassing of dissolved HCN.[3]

-

Post-Reaction and Stabilization: The crude product mixture from the main reactor, containing some unreacted gaseous HCN, is passed to an absorption zone. Here, it contacts a counter-current flow of fresh MMP and catalyst, ensuring that residual HCN is fully converted.[2]

-

Product Output: The resulting product is a highly stable solution of 2-Hydroxy-4-(methylthio)butyronitrile with molar yields typically ranging from 99.50% to 99.99% based on MMP.[2][3] This product is suitable for direct use in downstream synthesis.[2]

Key Applications and Downstream Conversion

The primary utility of HMTBN is as a stable, transportable intermediate for the production of methionine and its hydroxy analog, MHA.

Caption: Major downstream conversion pathways of HMTBN.

-

Synthesis of D,L-Methionine: HMTBN can be converted to methionine via several routes, most notably the hydantoin pathway. In this process, HMTBN reacts with ammonia and carbon dioxide to form 5-(2-methylthioethyl)hydantoin.[2][3] This hydantoin intermediate is then saponified (hydrolyzed with a base) and subsequently neutralized with an acid (like CO₂) to yield D,L-methionine.[3]

-

Synthesis of Methionine Hydroxy Analog (MHA): A more direct conversion involves the hydrolysis of HMTBN, typically using a mineral acid such as sulfuric acid.[2][13] This reaction replaces the nitrile group with a carboxylic acid group, directly yielding HMTBA. The resulting product from industrial processes is often a mixture of monomers, dimers, and other oligomers.[13] MHA is valued in animal nutrition as a bioavailable source of methionine activity.[4][5][14]

Analytical Methodologies

Accurate quantification of HMTBN's primary downstream product, MHA, is essential for quality control in animal feed and for pharmacokinetic studies. The analytical methods are robust, with reversed-phase liquid chromatography being the principal technique.[4][15]

| Parameter | HPLC-UV (Animal Feed) | LC-MS/MS (Biological Matrix) |

| Technique | Reversed-Phase HPLC with UV Detection | Liquid Chromatography with Tandem Mass Spectrometry |

| Sample Prep | Basic hydrolysis to convert oligomers to monomers | Protein precipitation (serum) or lyophilization (seawater) |

| Limit of Detection (LOD) | As low as 0.008% by weight | S/N Ratio of 5 |

| Limit of Quantitation (LOQ) | Not specified | S/N Ratio of 10 |

| Linearity (R²) | 0.999 | Not specified |

| Reference(s) | [15] | [4] |

Protocol 2: LC-MS/MS Analysis of MHA in Bovine Serum

This protocol provides a high-sensitivity method for determining MHA concentrations in complex biological fluids, adapted from validated procedures.[4]

-

Sample Preparation:

-

Thaw frozen serum samples to room temperature.

-

To precipitate proteins, add a sufficient volume of acetone (e.g., 3 parts acetone to 1 part serum).

-

Vortex vigorously and sonicate for 5-10 minutes to ensure complete protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial.

-

Filter the supernatant through a 0.1 µm syringe filter into an autosampler vial.

-

-

Standard and Calibration Curve Preparation:

-

Prepare a stock solution of MHA reference standard in a suitable solvent (e.g., acetonitrile/water).

-

Create a series of calibration standards by spiking blank, MHA-free bovine serum with known concentrations of the stock solution. The typical range is 0.001 to 10 µg/mL.[15]

-

Process these standards using the same sample preparation steps as the unknown samples.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: Reversed-phase liquid chromatograph.

-

Column: C18 column (e.g., 25 cm × 4.6 mm, 5-µm particle size).[4]

-

Mobile Phase: A gradient elution is typically used. For example, starting with 100% water (with 0.1% trifluoroacetic acid) and ramping to 70% water / 30% acetonitrile (with 0.1% trifluoroacetic acid) over 15 minutes.[4]

-

Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) mode.

-

Detection: Monitor specific mass transitions for MHA for quantification.

-

-

Analysis and Calculation:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Generate a calibration curve by plotting the instrument response (peak area) against the known concentrations of the standards.

-

Determine the concentration of MHA in the unknown samples by interpolating their peak areas from the calibration curve.

-

Caption: Workflow for LC-MS/MS analysis of MHA in biological fluids.

Safety, Toxicology, and Handling

2-Hydroxy-4-(methylthio)butyronitrile is classified as a highly hazardous substance and must be handled with extreme care in a controlled laboratory or industrial setting.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[6][7][10]

-

Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[6][7][10]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[6][7][10]

-

Hazardous to the Aquatic Environment (Acute Hazard): H401 - Toxic to aquatic life.[6][7][10]

Toxicological Data

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Oral | Rat | 48 mg/kg | [8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area with adequate engineering controls (e.g., fume hood) to maintain exposure below permissible limits.[6][12]

-

Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, wear a full-face respirator with appropriate cartridges.[6][7]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[6][7]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6][7]

First-Aid Measures

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and get emergency medical help immediately.[6][12]

-

If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce vomiting.[6][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[6][7]

Conclusion

2-Hydroxy-4-(methylthio)butyronitrile is a compound whose technical profile is dominated by its critical role as an industrial intermediate. Its efficient, high-yield synthesis from 3-(methylthio)propanal and hydrogen cyanide is a well-refined process that enables the large-scale production of D,L-methionine and MHA. While its utility is undeniable, its high acute toxicity necessitates stringent safety protocols and handling procedures. A thorough understanding of its chemistry, from synthesis to analysis and safe handling, is paramount for any scientist or professional working with this vital precursor.

References

- Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. (2012). Eureka | Patsnap.

- Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. (2010). Google Patents.

- Process for the synthesis of 2-hydroxy 4-methylthio butyronitrile. (n.d.). Google Patents.

-

2-hydroxy-4-(methylthio)butyronitrile | CAS#:17773-41-0. (n.d.). Chemsrc. Available at: [Link]

- Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine. (n.d.). Google Patents.

-

Butanenitrile, 2-hydroxy-4-(methylthio)-. (n.d.). PubChem. Available at: [Link]

-

Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). LCGC North America. Available at: [Link]

- Continuous synthesis of methionine from 2-hydroxy-4-(methylthio)butyronitrile, co2, nh3 and h2o without the isolation of intermediate products. (n.d.). Google Patents.

-

ZetChem 2-hydroxy-4-(methylthio)butyronitrile CAS 17773-41-0. (n.d.). Knowde. Available at: [Link]

- Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. (n.d.). Google Patents.

-

2-HYDROXY-4-(METHYLTHIO)BUTYRIC ACID. (n.d.). Lookchem. Available at: [Link]

-

2-Hydroxy-4-(methylthio)butyric acid. (n.d.). Wikipedia. Available at: [Link]

-

DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES. (n.d.). Lumex Instruments. Available at: [Link]

Sources

- 1. ZetChem 2-hydroxy-4-(methylthio)butyronitrile CAS 17773-41-0 - Knowde [knowde.com]

- 2. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 3. gccpo.org [gccpo.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-hydroxy-4-(methylthio)butyronitrile | CAS#:17773-41-0 | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Butanenitrile, 2-hydroxy-4-(methylthio)- | C5H9NOS | CID 87302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-hydroxy-4-(methylthio)butyronitrile | 17773-41-0 [amp.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]

- 14. lookchem.com [lookchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stereoisomers of 2-Hydroxy-4-(methylthio)butyronitrile

Introduction

2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) is a chiral α-hydroxy nitrile that serves as a crucial intermediate in the synthesis of D,L-methionine and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[1][2] Both methionine, an essential amino acid, and HMTBA are widely used as supplements in animal feed.[1][2] The molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl and nitrile groups, giving rise to two enantiomers: (R)-2-Hydroxy-4-(methylthio)butyronitrile and (S)-2-Hydroxy-4-(methylthio)butyronitrile.

In the pharmaceutical and life sciences industries, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties due to their specific interactions with the chiral environment of biological systems.[3][4] Consequently, the ability to synthesize, separate, and analyze enantiomerically pure forms of chiral intermediates like HMTBN is a critical aspect of drug development and biochemical research.[5][6] This guide provides a comprehensive technical overview of the stereoisomers of HMTBN, focusing on their synthesis, separation, and analysis.

Molecular Structure and Chirality

The central point of chirality in 2-Hydroxy-4-(methylthio)butyronitrile is the C2 carbon. The differential spatial arrangement of the four substituents—hydroxyl (-OH), nitrile (-CN), ethyl methyl thioether (-CH2CH2SCH3), and hydrogen (-H)—around this carbon results in two non-superimposable mirror-image forms, the (R) and (S) enantiomers.

Figure 1: Stereoisomers of 2-Hydroxy-4-(methylthio)butyronitrile.

The biological significance of this chirality is exemplified by the metabolic pathway of its corresponding acid, HMTBA. In chicks, for instance, the conversion of D- and L-isomers of HMTBA to L-methionine is a stereospecific process involving different enzymes.[7] This underscores the necessity for stereocontrolled synthesis and analysis when investigating the biological roles and applications of HMTBN and its derivatives.

Synthesis of Stereoisomers

The industrial synthesis of HMTBN is typically a racemic process, starting from 3-(methylthio)propanal and hydrogen cyanide, often catalyzed by a base like triethylamine.[1] However, for applications requiring enantiomerically enriched or pure stereoisomers, asymmetric synthesis is essential.

Enzymatic Enantioselective Synthesis

The most effective and environmentally benign method for producing enantiopure cyanohydrins is through the use of hydroxynitrile lyases (HNLs).[8][9] These enzymes catalyze the asymmetric addition of hydrogen cyanide to a prochiral aldehyde.[10] Depending on the specific HNL used, either the (R)- or (S)-enantiomer can be selectively produced.[9]

Causality in Experimental Design

The choice of an HNL is dictated by the desired stereoisomer. (S)-selective HNLs are commonly found in plants like Manihot esculenta (cassava) and Hevea brasiliensis (rubber tree), while (R)-selective HNLs are found in sources like Prunus amygdalus (almond).[9][10] For the synthesis of aliphatic cyanohydrins such as HMTBN, HNLs from sources like Prunus mume have shown good yields and enantiomeric excess for the (R)-enantiomer.[11]

The reaction is often carried out in a biphasic system (e.g., an organic solvent and an aqueous buffer) to overcome the low aqueous solubility of the aldehyde substrate and to maintain a stable pH for the enzyme. The pH is a critical parameter, as it affects both the enzyme's activity and the chemical equilibrium between hydrogen cyanide (HCN) and the cyanide ion (CN⁻).

Experimental Protocol: (R)-HMTBN Synthesis (Representative)

This protocol is a representative method based on established procedures for the enzymatic synthesis of aliphatic (R)-cyanohydrins.[11]

1. Enzyme Preparation:

-

Obtain a commercially available (R)-selective hydroxynitrile lyase (e.g., from Prunus mume or an engineered variant) or prepare a crude enzyme extract.

-

Immobilize the enzyme on a suitable support to enhance stability and facilitate reuse.

2. Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a biphasic system consisting of an aqueous citrate buffer (pH 4.0-5.5) and an organic solvent (e.g., methyl tert-butyl ether - MTBE).

-

Add the immobilized HNL to the aqueous phase.

3. Substrate and Reagent Addition:

-

Dissolve 3-(methylthio)propanal in the organic solvent.

-

Introduce hydrogen cyanide (HCN) to the reaction mixture. This can be done by careful addition of liquid HCN or by in-situ generation from a salt like KCN with the acidic buffer.

4. Reaction Conditions:

-

Maintain the reaction at a controlled temperature (e.g., 20-25°C) with gentle stirring to ensure adequate mixing of the two phases.

-

Monitor the reaction progress by periodically taking samples from the organic phase and analyzing for product formation and enantiomeric excess using chiral HPLC.

5. Work-up and Purification:

-

Once the reaction reaches completion, separate the organic phase.

-

Remove the immobilized enzyme from the aqueous phase by filtration for reuse.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude (R)-HMTBN.

-

Purify the product by flash column chromatography if necessary.

Figure 2: Experimental workflow for the enzymatic synthesis of (R)-HMTBN.

A similar protocol can be employed for the synthesis of (S)-HMTBN by using an (S)-selective HNL.

Separation of Stereoisomers

For analytical and preparative purposes, the separation of a racemic mixture of HMTBN into its constituent enantiomers is often required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[12]

Chiral HPLC

Principles of Separation

Chiral stationary phases are composed of a chiral selector immobilized on a solid support (typically silica gel).[12] The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[12] The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most versatile and widely used for the separation of a broad range of chiral compounds, including those with nitrile and hydroxyl functional groups.[13][14]

Experimental Protocol: Chiral HPLC Separation (Representative)

This protocol is a representative method for the analytical separation of HMTBN enantiomers, based on common practices for chiral separations of similar molecules.

1. Column Selection:

-

A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is a suitable starting point.

2. Mobile Phase Preparation:

-

For normal-phase chromatography, a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol is typically used. A common starting mobile phase composition is 90:10 (v/v) hexane:isopropanol.

3. HPLC System Setup:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Maintain a constant column temperature (e.g., 25°C).

4. Sample Analysis:

-

Dissolve a small amount of racemic HMTBN in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Detect the eluting enantiomers using a UV detector at an appropriate wavelength.

5. Method Optimization:

-

If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier).

-

Different alcohol modifiers (e.g., ethanol vs. isopropanol) can also be tested as they can alter the selectivity.[13]

-

Adjusting the flow rate and temperature can also be used to optimize the resolution between the enantiomeric peaks.[13]

| Parameter | Typical Starting Condition | Optimization Strategy |

| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) | Screen different CSPs if necessary |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Vary alcohol percentage; try different alcohols |

| Flow Rate | 1.0 mL/min | Decrease to improve resolution |

| Temperature | 25°C | Vary to affect selectivity and efficiency |

| Detection | UV (e.g., 210 nm) | Select wavelength of maximum absorbance |

Stereochemical Analysis

Confirming the absolute configuration and determining the enantiomeric purity of HMTBN are critical analytical tasks.

NMR Spectroscopy with Chiral Derivatizing Agents

While standard NMR spectroscopy cannot distinguish between enantiomers, it can differentiate between diastereomers. By reacting a chiral molecule with an enantiomerically pure chiral derivatizing agent (CDA), a mixture of diastereomers is formed, which can then be analyzed by NMR.[15][16]

Mosher's acid and its analogs are common CDAs for chiral alcohols.[15][16] The reaction of (R)- and (S)-HMTBN with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) will produce two different diastereomeric esters. The different chemical environments in these diastereomers will result in distinct chemical shifts for the protons near the stereocenter, allowing for their quantification.

Experimental Protocol: NMR Analysis with a CDA

1. Derivatization:

-

In an NMR tube, dissolve the HMTBN sample (containing one or both enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a slight excess of an enantiomerically pure chiral derivatizing agent (e.g., (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-nucleophilic base (e.g., pyridine).

-

Allow the reaction to proceed to completion.

2. NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

3. Spectral Analysis:

-

Identify the signals corresponding to the protons adjacent to the newly formed ester linkage.

-

The signals for the two diastereomers should appear at different chemical shifts.

-

Integrate the corresponding signals to determine the ratio of the two diastereomers, which directly reflects the enantiomeric ratio of the original HMTBN sample.

Figure 3: Workflow for determining enantiomeric ratio by NMR using a CDA.

Applications in Drug Development and Synthesis

Chiral intermediates are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[17] The stereocenter in HMTBN can be carried through subsequent synthetic steps to establish the desired stereochemistry in a more complex target molecule.

The primary application of HMTBN is as a precursor to methionine.[18][19] The stereospecific enzymatic conversion of HMTBA isomers to L-methionine highlights the importance of the stereocenter in biological systems.[7] Therefore, the use of enantiomerically defined HMTBN could be a strategic advantage in syntheses where the stereochemistry at this position is critical for the final product's biological activity. While direct applications of chiral HMTBN in pharmaceuticals are not widely documented, its role as a chiral hydroxy nitrile makes it a potentially valuable synthon for various classes of drugs where a hydroxyl group adjacent to a nitrogen-containing functional group is a key structural feature.

Conclusion

The stereoisomers of 2-Hydroxy-4-(methylthio)butyronitrile represent a microcosm of the broader importance of chirality in the chemical and pharmaceutical sciences. The transition from racemic industrial synthesis to stereocontrolled enzymatic methods provides access to enantiomerically pure building blocks. Robust analytical techniques, particularly chiral HPLC and NMR spectroscopy with chiral derivatizing agents, are essential for the separation and characterization of these stereoisomers. As the demand for enantiopure pharmaceuticals continues to grow, a thorough understanding and application of these principles to key chiral intermediates like HMTBN will remain a cornerstone of modern drug development and chemical synthesis.

References

-

PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. ResearchGate. Available at: [Link]

-

Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Available at: [Link]

-

(S)-hydroxynitrile lyase. Wikipedia. Available at: [Link]

- Continuous synthesis of methionine from 2-hydroxy-4-(methylthio)butyronitrile, co2, nh3 and h2o without the isolation of intermediate products. Google Patents.

-

Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

-

Chiral derivatizing agent. Wikipedia. Available at: [Link]

-

Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. Available at: [Link]

-

Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. Available at: [Link]

-

Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. ResearchGate. Available at: [Link]

-

Pharmaceutical importance of stereochemistry. Slideshare. Available at: [Link]

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Process for the preparation of methionine. Google Patents.

-

NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. Available at: [Link]

-

What is the application of stereochemistry in drug design? Patsnap Synapse. Available at: [Link]

-

Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available at: [Link]

- Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine. Google Patents.

-

Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed. Available at: [Link]

-

THE BIOCHEMICAL CONVERSION OF 2-HYDROXY-4-METHYLTHIOBUTYRIC ACID INTO METHIONINE BY THE RAT IN VITRO. PubMed. Available at: [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]

-

Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

Sources

- 1. WO2008006977A1 - Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine - Google Patents [patents.google.com]

- 2. research.library.fordham.edu [research.library.fordham.edu]

- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]

- 7. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 10. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. eijppr.com [eijppr.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 16. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]

- 17. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 18. WO2007034066A1 - Continuous synthesis of methionine from 2-hydroxy-4-(methylthio)butyronitrile, co2, nh3 and h2o without the isolation of intermediate products - Google Patents [patents.google.com]

- 19. EP3339289A1 - Process for the preparation of methionine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Hydroxy-4-(methylthio)butyronitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) is a key chemical intermediate in the synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized nutritional supplement in animal feed that serves as a precursor to the essential amino acid L-methionine.[1][2][3] A thorough understanding of the metabolic fate of HMTBN is critical for evaluating its biological activity and safety profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic pathways governing HMTBN metabolism and presents detailed, field-proven protocols for its investigation using established in vitro systems. We will explore the multi-step conversion process, the selection of appropriate experimental models, and the analytical techniques required for robust metabolite quantification.

Introduction to HMTBN and its Metabolic Significance

While HMTBA is the compound most commonly used as a methionine source, its nitrile precursor, HMTBN, represents a critical starting point in several chemical syntheses.[4][5][6][7] The biological conversion of HMTBN to L-methionine is not a single reaction but a sequential enzymatic cascade. The efficiency of this cascade dictates the bioavailability of the ultimate product, L-methionine, which is essential for protein synthesis and numerous other metabolic functions.[1] Studying this pathway in vitro allows for a controlled, mechanistic investigation of each enzymatic step, providing data on reaction kinetics, tissue-specific activity, and potential metabolic bottlenecks.

The Core Metabolic Pathway: A Three-Step Enzymatic Conversion

The journey from HMTBN to L-methionine involves three distinct enzymatic transformations, primarily occurring in the liver and kidneys.[8][9]

Step 1: Nitrile Hydrolysis (HMTBN → HMTBA)

The initial and rate-limiting step is the hydrolysis of the nitrile group (-C≡N) of HMTBN into a carboxylic acid (-COOH), yielding HMTBA.

-

Enzymatic System: This conversion is catalyzed by the nitrilase enzyme superfamily (EC 3.5.5.1).[10][11]

-

Mechanism of Action: Nitrilases are thiol enzymes that perform a direct hydrolysis of the nitrile to the corresponding carboxylic acid and ammonia, typically without the release of an intermediate amide.[12][13] This direct conversion is a hallmark of nitrilase activity and distinguishes it from the nitrile hydratase-amidase pathway. The reaction involves a nucleophilic attack on the nitrile carbon by a conserved cysteine residue in the enzyme's active site.[11][13]

Step 2: Hydroxy Acid Oxidation (HMTBA → KMTB)

Once formed, HMTBA, which exists as a racemic mixture of D- and L-isomers, undergoes stereospecific oxidation to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMTB), also known as keto-methionine.[1][8][14]

-

Enzymatic System for L-HMTBA: The L-isomer is a substrate for L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme located within the peroxisomes of liver and kidney cells.[8][15]

-

Enzymatic System for D-HMTBA: The D-isomer is oxidized by D-2-hydroxy acid dehydrogenase (D-HADH) , a distinct mitochondrial enzyme found in a wide array of tissues, including liver, muscle, and intestinal mucosa.[8][15]

The presence of two different enzymes for the D- and L-isomers allows for the efficient, simultaneous conversion of the racemic HMTBA mixture.[15]

Step 3: Transamination (KMTB → L-Methionine)

The final step is the conversion of KMTB into the biologically active L-methionine.

-

Enzymatic System: This reaction is carried out by transaminases (aminotransferases).

-

Mechanism of Action: These enzymes catalyze the transfer of an amino group from a donor molecule, such as glutamine or asparagine, to KMTB, completing the synthesis of L-methionine.[8][9]

Below is a diagram illustrating the complete metabolic cascade.

Designing an In Vitro Study: Systems and Methodologies

The choice of an in vitro system is paramount and depends entirely on the scientific question being asked.

Selecting the Appropriate Biological Matrix

-

Tissue Homogenates: Crude preparations of organs (e.g., liver, kidney) are excellent for initial screening to determine if a tissue possesses metabolic competency for the pathway.[1][15] They contain all cellular components but lack the refined nature of subcellular fractions.

-

Liver S9 Fraction: This is the most common and versatile tool for general metabolism screening. As the 9000g supernatant of a tissue homogenate, it contains both cytosolic and microsomal enzymes, making it capable of supporting the entire HMTBA-to-L-Methionine pathway.[16][17] However, its enzymatic activity can diminish during incubations lasting over an hour.[17][18]

-

Primary Hepatocytes: Considered the "gold standard" for in vitro metabolism, primary hepatocytes retain most liver-specific functions and provide a more physiologically relevant prediction of in vivo metabolic profiles.[19] They are superior to S9 fractions in both the rate and diversity of metabolic reactions they can perform.[16][20]

-

Purified Enzymes: For detailed mechanistic and kinetic studies (e.g., determining Km and Vmax), using purified nitrilase, L-HAOX, or D-HADH allows for the unambiguous characterization of a single enzymatic step.[12][21]

Protocol: In Vitro Metabolism of HMTBN in Liver S9 Fraction

This protocol provides a self-validating system for assessing the conversion of HMTBN over time.

A. Reagents and Materials:

-

HMTBN (Substrate)

-

Pooled Liver S9 Fraction (e.g., Human, Rat, Chicken)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Cofactor Mix: NAD+ (1 mM), NADP+ (1 mM), Glutamine (5 mM)

-

Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Methionine-d3)

-

Incubator/Shaking Water Bath (37°C)

-

Microcentrifuge tubes and centrifuge

B. Experimental Procedure:

-

Preparation: Thaw all reagents on ice. Prepare a stock solution of HMTBN in a suitable solvent (e.g., water or DMSO). Prepare fresh cofactor mix in phosphate buffer.

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures according to the conditions specified in Table 1 . Include control reactions (see below).

-

Pre-incubation: Pre-warm the tubes containing buffer and S9 fraction at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation: Start the reaction by adding the HMTBN stock solution to each tube. Vortex gently to mix. This is Time = 0.

-

Incubation: Incubate the tubes at 37°C in a shaking water bath for designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Termination: Stop the reaction at each time point by adding 2-3 volumes of the ice-cold acetonitrile quenching solution. This precipitates the proteins and halts all enzymatic activity.

-

Sample Preparation: Vortex the quenched samples vigorously. Centrifuge at >12,000g for 10 minutes at 4°C to pellet the precipitated protein.

-

Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

C. Essential Controls for a Self-Validating System:

-

Time-Zero (T0) Control: Add the quenching solution before adding the HMTBN substrate. This accounts for any non-enzymatic degradation and establishes a baseline.

-

No-Enzyme Control: Replace the S9 fraction volume with buffer. This confirms that the observed metabolism is enzyme-dependent.

-

No-Substrate Control: Replace the HMTBN volume with solvent. This provides a clean matrix background for analysis.

| Parameter | Final Concentration | Rationale |

| HMTBN | 1-10 µM | Concentration range for initial kinetic studies. |

| Liver S9 Protein | 0.5-1.0 mg/mL | Standard concentration to ensure sufficient enzymatic activity. |

| Phosphate Buffer | 100 mM, pH 7.4 | Maintains physiological pH for optimal enzyme function. |

| NAD+/NADP+ | 1 mM each | Cofactors required for dehydrogenase/oxidase activity.[9] |

| Glutamine | 5 mM | Amino group donor for the final transamination step.[9] |

| Total Volume | 200 - 500 µL | Standard volume for microcentrifuge tube-based assays. |

| Table 1: Typical incubation conditions for studying HMTBN metabolism in liver S9 fractions. |

Analytical Strategy: LC-MS/MS for Metabolite Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its superior sensitivity, selectivity, and speed.[2][22][23][24]

Chromatographic Separation

A reversed-phase liquid chromatography (RPLC) method is typically employed to separate the analytes based on polarity.

-

Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phases:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile or Methanol with 0.1% Formic Acid

-

-

Gradient: A shallow gradient from low %B to high %B over several minutes will effectively separate the polar metabolites from the less polar HMTBN.

Mass Spectrometry Detection

Detection is performed using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a unique product ion generated upon fragmentation, ensuring high specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| HMTBN | 146.05 | 129.02 | Positive |

| HMTBA | 149.02 | 103.01 | Negative |

| KMTB | 147.01 | 101.00 | Negative |

| L-Methionine | 150.06 | 104.04 | Positive |

| Methionine-d3 (IS) | 153.07 | 107.05 | Positive |

| Table 2: Example MRM transitions for the LC-MS/MS analysis of HMTBN and its metabolites. Note: Exact m/z values should be optimized empirically. |

The entire experimental workflow is summarized in the diagram below.

Data Interpretation

The output from the LC-MS/MS analysis will be peak areas for each analyte at each time point. By using a standard curve, these areas are converted into concentrations (e.g., µM). Plotting the concentration of the parent compound (HMTBN) decreasing over time and the metabolites (HMTBA, KMTB, L-Met) forming over time allows for the determination of metabolic rates.

| Time (min) | [HMTBN] µM | [HMTBA] µM | [KMTB] µM | [L-Met] µM |

| 0 | 10.00 | 0.00 | 0.00 | 0.00 |

| 5 | 7.85 | 2.11 | 0.04 | 0.01 |

| 15 | 4.52 | 5.25 | 0.21 | 0.05 |

| 30 | 1.98 | 7.15 | 0.75 | 0.18 |

| 60 | 0.41 | 7.89 | 1.35 | 0.40 |

| 120 | <0.05 | 6.95 | 1.98 | 0.95 |

| Table 3: Hypothetical data showing the disappearance of HMTBN and the sequential formation of its metabolites in a liver S9 incubation. |

Conclusion

The in vitro metabolism of 2-Hydroxy-4-(methylthio)butyronitrile is a well-defined, multi-step enzymatic process that can be reliably studied using standard laboratory techniques. The pathway is initiated by nitrilase-catalyzed hydrolysis to HMTBA, followed by stereospecific oxidation to KMTB, and concluding with transamination to L-methionine. The selection of an appropriate biological system, from tissue homogenates for screening to primary hepatocytes for predictive modeling, is a critical experimental design choice. Paired with the robust analytical power of LC-MS/MS, the protocols described in this guide provide a solid framework for researchers to accurately characterize the metabolic fate of HMTBN and its contribution to the methionine pool.

References

- Title: Tissue-Level Modeling of Xenobiotic Metabolism in Liver: An Emerging Tool for Enabling Clinical Translational Research Source: Google Cloud URL

- Title: In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies Source: PubMed URL

- Title: In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies Source: Taylor & Francis Online URL

- Title: In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies Source: ResearchGate URL

- Title: Full article: In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies Source: Taylor & Francis Online URL

- Title: Continuous synthesis of methionine from 2-hydroxy-4-(methylthio)

- Title: A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story Source: PubMed Central URL

-

Title: Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives Source: ResearchGate URL: [Link]

- Title: Process for producing 2-hydroxy-4-(methylthio)

- Title: Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)

-

Title: Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis Source: RSC Publishing URL: [Link]

- Title: Process for preparing 2-hydroxy-4-(methylthio)

-

Title: Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide Source: Patsnap URL: [Link]

-

Title: The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro Source: PubMed Central URL: [Link]

-

Title: Nitrilase enzymes and their role in plant-microbe interactions Source: PubMed URL: [Link]

-

Title: Methionine Source: Wikipedia URL: [Link]

-

Title: 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick Source: PubMed URL: [Link]

-

Title: Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 Source: PubMed Central URL: [Link]

-

Title: The nitrilase superfamily: classification, structure and function Source: PubMed Central URL: [Link]

- Title: Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid Source: Google Patents URL

-

Title: Exploring the Different Techniques of Metabolomics Analysis Source: HMT URL: [Link]

-

Title: The mechanism of action of nitrilase enzymes Source: ResearchGate URL: [Link]

-

Title: Showing metabocard for 2-Oxo-4-methylthiobutanoic acid (HMDB0001553) Source: HMDB URL: [Link]

-

Title: Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water Source: American Chemical Society URL: [Link]

- Title: PROCESS FOR PRODUCING 2-HYDROXY-4-METHYLTHIO-BUTYRIC ACID Source: Google Patents URL

-

Title: Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway Source: PubMed URL: [Link]

-

Title: Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices Source: ResearchGate URL: [Link]

-

Title: Analytical Approaches to Metabolomics and Applications to Systems Biology Source: PubMed Central URL: [Link]

-

Title: What Are The Analytical Techniques In Metabolomics And How To Choose Source: Technology Networks URL: [Link]

-

Title: Analytical Techniques applied in Metabolomics Source: FutureLearn URL: [Link]

-

Title: The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function Source: PubMed URL: [Link]

Sources

- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gccpo.org [gccpo.org]

- 5. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 6. TW201841883A - Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid - Google Patents [patents.google.com]

- 7. FR3064006B1 - PROCESS FOR PRODUCING 2-HYDROXY-4-METHYLTHIO-BUTYRIC ACID - Google Patents [patents.google.com]

- 8. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 9. The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrilase enzymes and their role in plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hmdb.ca [hmdb.ca]

- 15. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Tissue‐Level Modeling of Xenobiotic Metabolism in Liver: An Emerging Tool for Enabling Clinical Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. HMTExploring the Different Techniques of Metabolomics Analysis | HMT [en.humanmetabolome.com]

- 23. researchgate.net [researchgate.net]

- 24. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]

2-Hydroxy-4-(methylthio)butyronitrile: A Comprehensive Technical Guide to its Role as a Methionine Precursor

Foreword: The Imperative for Methionine Analogs

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and a cornerstone of animal nutrition, particularly for monogastric species like poultry and swine.[1] Its deficiency in common feed formulations, which are heavily reliant on plant-based proteins, necessitates supplementation to ensure optimal growth, feed conversion, and overall health of livestock. While L-methionine is the biologically active form, chemical synthesis typically yields a racemic mixture of D- and L-methionine. Furthermore, the development of methionine analogs, such as 2-hydroxy-4-(methylthio)butyronitrile (HMTBN), has provided the animal feed industry with a valuable and efficacious alternative. This guide provides an in-depth technical exploration of HMTBN, from its chemical synthesis to its enzymatic conversion into a bioavailable methionine source, tailored for researchers, scientists, and professionals in drug development and animal nutrition.

Section 1: The Genesis of a Precursor: Chemical Synthesis of HMTBN

The industrial production of HMTBN is a well-established chemical process, primarily involving the reaction of 3-(methylthio)propanal (MMP) with hydrogen cyanide (HCN).[2][3][4] This reaction, a cyanohydrin formation, is typically catalyzed by a base.

The synthesis can be carried out in a continuous or batch-wise manner, with the continuous process being more economical for large-scale industrial production.[2] The molar ratio of hydrogen cyanide to 3-(methylthio)propanal is a critical parameter, generally maintained close to stoichiometric amounts (e.g., 0.98 to 1.03) to maximize yield and minimize residual reactants.[2] The reaction is typically conducted at temperatures ranging from 20 to 80°C.[4] Molar yields based on 3-(methylthio)propanal are reported to be in the range of 99.50 to 99.99%.[2][3]

The resulting HMTBN is a key intermediate in the synthesis of both D,L-methionine and its hydroxy analog, 2-hydroxy-4-methylthiobutyric acid (HMTBA), a widely used liquid methionine substitute.[2][3][4] The conversion to methionine can proceed via the aminonitrile pathway or the hydantoin pathway.[2]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 3. gccpo.org [gccpo.org]

- 4. US8546601B2 - Storage-stable 2-hydroxy-4-(methylthio)butyronitrile - Google Patents [patents.google.com]

The Biological Fate of 2-Hydroxy-4-(methylthio)butyronitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyronitrile (HMTBn) is a significant precursor to the essential amino acid methionine, widely utilized in animal nutrition to supplement feedstuffs. Its biological efficacy is intrinsically linked to its metabolic conversion into L-methionine. This technical guide provides a detailed exploration of the biological fate of HMTBn, covering its absorption, distribution, metabolism, and excretion (ADME). We will delve into the enzymatic hydrolysis of the nitrile moiety, the subsequent stereospecific conversion of the resulting 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) to L-methionine, and the key tissues and enzymes involved in these transformations. Furthermore, this guide will address the toxicological considerations of the nitrile group and provide an overview of the analytical methodologies used to study its metabolism.

Introduction: The Role and Relevance of 2-Hydroxy-4-(methylthio)butyronitrile

2-Hydroxy-4-(methylthio)butyronitrile (HMTBn) is a synthetic compound that serves as a stable and efficient source of methionine activity in animal diets, particularly for poultry and ruminants. Structurally, it is an alpha-hydroxynitrile, possessing a hydroxyl group instead of an amino group on the alpha-carbon of the methionine backbone. This structural feature necessitates a series of metabolic conversions for its ultimate utilization as L-methionine in protein synthesis and other vital metabolic pathways. Understanding the intricate journey of HMTBn within a biological system is paramount for optimizing its use, ensuring animal welfare, and for its potential applications in other scientific domains.

The primary metabolic pathway for HMTBn involves its initial hydrolysis to 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This conversion is a critical first step that dictates the overall bioavailability of the compound. Subsequently, both the D- and L-isomers of HMTBA are enzymatically converted to L-methionine. This guide will meticulously dissect each of these metabolic steps, providing insights into the underlying biochemical mechanisms.

Absorption and Distribution: The Gateway to Metabolism

The absorption of HMTBn is largely predicated on its rapid hydrolysis to HMTBA in the gastrointestinal tract. Therefore, the absorption characteristics are primarily those of HMTBA.

In Poultry:

In broiler chickens, HMTBA is efficiently absorbed along the entire gastrointestinal tract, with a significant portion being absorbed in the upper sections.[1] Studies utilizing everted intestinal slices have demonstrated that the uptake of HMTBA is comparable to or even greater than that of DL-methionine.[1] The absorption mechanism is thought to involve passive diffusion, which can be advantageous under conditions of metabolic stress.[2]

In Ruminants: